![molecular formula C9H8N2O2 B1354972 Methyl imidazo[1,2-a]pyridine-7-carboxylate CAS No. 86718-01-6](/img/structure/B1354972.png)
Methyl imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
Methyl imidazo[1,2-a]pyridine-7-carboxylate (CAS 86718-01-6) is a heterocyclic compound with the molecular formula C₉H₈N₂O₂ and a molecular weight of 176.18 g/mol . It features an imidazo[1,2-a]pyridine core, a bicyclic structure combining imidazole and pyridine rings, with a methyl ester group at the 7-position. The compound is commercially available at 95% purity and has a melting point of 133–135°C . Its SMILES notation (COC(=O)C₁=CC₂=NC=CN₂C=C₁) and InChIKey (KYHRVKMXYXBEQN-UHFFFAOYSA-N) highlight its planar aromatic structure and ester functional group, which are critical for its reactivity and drug-like properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Condensation of 2-Aminopyridines with α-Haloketones
The classical and most widely employed method for synthesizing imidazo[1,2-a]pyridines, including methyl imidazo[1,2-a]pyridine-7-carboxylate, involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction typically proceeds via nucleophilic attack of the amino group on the haloketone, followed by cyclization to form the fused imidazo ring system.
- Reaction conditions: The reaction is often carried out in polar aprotic solvents such as dimethylformamide (DMF) with potassium carbonate as a base to facilitate cyclization.
- Yields: High yields (>80%) are commonly reported under reflux conditions.
- Example: The methyl ester functionality can be introduced by using α-haloketones bearing ester groups or by subsequent esterification of the carboxylic acid derivative formed during synthesis.
Multicomponent and Tandem Reactions
Industrial and advanced laboratory syntheses often utilize multicomponent reactions (MCRs) and tandem cyclization strategies to improve efficiency and reduce steps.
- Multicomponent reactions: These involve the simultaneous reaction of 2-aminopyridine, aldehydes or ketones, and isocyanides or other reagents to form the imidazo[1,2-a]pyridine core in a one-pot process.
- Tandem cyclization: Sequential reactions such as nucleophilic substitution followed by intramolecular cyclization are employed to build the heterocyclic framework efficiently.
- Catalysts: Transition metal catalysts (e.g., copper, iron, palladium) or metal-free oxidative conditions are used to promote these reactions.
- Advantages: These methods offer shorter reaction times, higher atom economy, and often better regioselectivity.
Esterification and Functional Group Transformations
The methyl carboxylate group at the 7-position can be introduced or modified through esterification reactions or by starting from methyl ester-containing precursors.
- Hydrolysis and re-esterification: Starting from this compound, hydrolysis under acidic conditions (e.g., HCl at 50°C for 64 hours) yields the corresponding carboxylic acid, which can be re-esterified if needed.
- Direct synthesis: Using α-haloketones with ester groups allows direct formation of the methyl ester during cyclization.
Detailed Procedure Examples
Method | Starting Materials | Reaction Conditions | Catalysts/Reagents | Yield (%) | Notes |
---|---|---|---|---|---|
Condensation of 2-aminopyridine with α-bromoketone | 2-Aminopyridine, α-bromomethyl acetate | Reflux in DMF, K2CO3 base | Potassium carbonate | >80 | Classic method, high regioselectivity |
Multicomponent reaction | 2-Aminopyridine, aldehyde, isocyanide | One-pot, ionic liquid catalyst, CsF-Celite | Ionic liquids, CsF-Celite | 75-90 | Efficient, mild conditions, easy workup |
Hydrolysis of methyl ester | This compound | 37% HCl, 50°C, 64 h | Hydrochloric acid | ~100 | Converts ester to acid, high yield |
Tandem cyclization | Preformed imidazo[1,2-a]pyridine derivatives | Reflux in benzene, Dean-Stark trap | HSCH2COOH (mercaptoacetic acid) | 85-90 | Used for amide derivatives, water removal critical |
Analytical and Structural Confirmation Techniques
- NMR Spectroscopy: ^1H and ^13C NMR are critical for confirming the regiochemistry and substitution pattern. Methyl ester protons typically resonate at δ 3.9–4.1 ppm, while aromatic protons appear between δ 7.5–9.0 ppm.
- Mass Spectrometry (HRMS): Confirms molecular weight and purity.
- FT-IR Spectroscopy: Carbonyl stretching vibrations around 1700 cm⁻¹ confirm ester functionality.
- X-ray Crystallography: Single-crystal X-ray diffraction provides precise molecular geometry, confirming the planar imidazo[1,2-a]pyridine core and the orientation of the carboxylate group.
Research Findings and Optimization Notes
- Regioselectivity: Electrophilic substitution and metal-catalyzed cross-coupling reactions allow selective functionalization at C-3, C-6, or C-8 positions, which can be adapted for methyl ester introduction or modification.
- Catalyst choice: Copper and palladium catalysts are effective for substitution reactions, while metal-free photocatalysis is explored for oxidation steps.
- Crystallization: Slow evaporation from hexane/ethyl acetate mixtures promotes high-quality single crystals, essential for structural studies.
- Electron-withdrawing groups: Substituents such as nitro or trifluoromethyl groups influence reactivity and can be introduced via bromination and Suzuki-Miyaura coupling to diversify the compound library.
Chemical Reactions Analysis
Types of Reactions
Methyl imidazo[1,2-a]pyridine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Metal-free oxidation and photocatalysis strategies are commonly used.
Reduction: Reduction reactions often involve the use of hydrogenation catalysts.
Substitution: Substitution reactions can be facilitated by transition metal catalysis.
Common Reagents and Conditions
Common reagents include metal catalysts like copper, iron, and palladium, as well as oxidizing agents for metal-free oxidation . Reaction conditions often involve moderate to high temperatures and the use of solvents like N,N-dimethylformamide and acetonitrile .
Major Products
The major products formed from these reactions include various functionalized imidazo[1,2-a]pyridine derivatives, which can be further modified for specific applications .
Scientific Research Applications
Medicinal Chemistry
1.1 Anti-Tuberculosis Activity
Methyl imidazo[1,2-a]pyridine-7-carboxylate and its derivatives have shown significant promise as anti-tuberculosis agents. Recent studies indicate that imidazo[1,2-a]pyridine analogues exhibit potent activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). For instance, a series of compounds including methyl imidazo[1,2-a]pyridine-3-carboxamides demonstrated minimum inhibitory concentrations (MIC) as low as 0.004 μM against replicating Mycobacterium tuberculosis (Mtb) strains, indicating their potential as effective treatments for resistant TB strains .
Table 1: Anti-TB Activity of Imidazo[1,2-a]pyridine Compounds
Compound | MIC (μM) | Activity Against |
---|---|---|
Compound 6 | 0.004 | Replicating Mtb |
Compound 18 | ≤0.006 | MDR and XDR strains |
Compound 31 | 12.8 nmol/L | c-Met inhibition |
1.2 Anticancer Properties
In addition to its anti-TB applications, this compound has been investigated for its anticancer properties. One study highlighted its role as a c-Met kinase inhibitor, which is critical in cancer progression and drug resistance. The compound exhibited significant inhibition of cell proliferation in various cancer cell lines, showcasing its potential as a lead compound for novel anticancer drugs .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies of methyl imidazo[1,2-a]pyridine derivatives have provided insights into optimizing their pharmacological profiles. Researchers have synthesized various analogues and assessed their biological activities against different targets. For example, modifications to the carboxylate group have been linked to enhanced potency against TB .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Carboxamide substitution | Increased potency against Mtb |
Aromatic ring variations | Enhanced selectivity for cancer cells |
Synthesis Techniques
The synthesis of this compound has been achieved through various methods, including iron-catalyzed denitration and copper-catalyzed aerobic oxidative reactions. These techniques allow for the efficient production of diverse analogues with potential pharmacological activities .
Case Studies
4.1 Case Study: Anti-TB Efficacy
A recent study conducted high-throughput screening of a library of imidazo[1,2-a]pyridine compounds against Mtb. The results identified several lead compounds with low MIC values and favorable pharmacokinetic profiles in animal models, supporting their progression into further preclinical studies .
4.2 Case Study: Anticancer Mechanism Exploration
Another investigation focused on the mechanism by which methyl imidazo[1,2-a]pyridine derivatives inhibit c-Met signaling pathways in cancer cells. The findings revealed that these compounds not only inhibited c-Met activity but also affected downstream signaling cascades critical for tumor growth and metastasis .
Mechanism of Action
The mechanism of action of methyl imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
The imidazo[1,2-a]pyridine core is highly versatile, allowing modifications at multiple positions. Below is a detailed comparison of methyl imidazo[1,2-a]pyridine-7-carboxylate with structurally related analogs:
Structural Analogs with Varying Substituents
Key Observations :
- Ester vs. Carboxylic Acid : The methyl ester in the parent compound offers synthetic flexibility (e.g., hydrolysis to the carboxylic acid), whereas the free acid form (CAS 648423-85-2) may improve aqueous solubility for formulation .
- Substituent Position : Modifications at the 2- or 3-positions (e.g., aryl groups) often enhance binding affinity to biological targets, as seen in derivatives like methyl 2-phenylimidazo[1,2-a]pyridine-7-carboxylate (CAS 33829-05-9, C₁₅H₁₂N₂O₂), which is explored in kinase inhibitor studies .
Boronated Derivatives for Cross-Coupling Reactions
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-7-carboxylate (C₁₅H₁₉BN₂O₄, MW 302.14 g/mol) incorporates a boronate ester at the 3-position, enabling Suzuki-Miyaura cross-coupling reactions. This derivative is pivotal for synthesizing aryl- or heteroaryl-functionalized analogs for drug discovery .
Nitrophenyl and Halogenated Derivatives
- Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate (C₁₆H₁₃N₃O₄): The electron-withdrawing nitro group at the 8-position enhances electrophilic reactivity, making it a candidate for antitubercular agents .
- Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-7-carboxylate (C₁₅H₁₀ClFN₂O₂, CAS 875577-65-4): Halogenation improves metabolic stability and target selectivity, particularly in antimicrobial applications .
Key Trends :
Biological Activity
Methyl imidazo[1,2-a]pyridine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
This compound exhibits a range of biochemical interactions that influence various metabolic pathways. It has been shown to inhibit specific enzymes, thereby altering metabolic flux and affecting cellular processes.
Table 1: Enzymatic Interactions
Enzyme Target | Effect on Activity | Reference |
---|---|---|
Cyclooxygenase (COX) | Inhibition of prostaglandin production | |
Various metabolic enzymes | Altered metabolic pathways |
2. Cellular Effects
The compound's effects vary significantly depending on the cell type. In cancer cells, it has been noted to induce apoptosis characterized by nuclear condensation and fragmentation. This suggests its potential as an anti-cancer agent.
Case Study: Apoptosis Induction in Cancer Cells
In laboratory studies, this compound was administered to various cancer cell lines, resulting in a marked increase in apoptosis markers compared to control groups. The compound demonstrated IC50 values indicative of effective cytotoxicity.
The biological activity of this compound involves multiple mechanisms:
- Enzyme Inhibition : The compound binds to enzymes like COX, inhibiting their activity and reducing inflammatory responses.
- Metabolic Pathway Modulation : It influences various metabolic pathways by interacting with cofactors and transporters, affecting cellular homeostasis.
4. Pharmacological Activities
This compound has been investigated for several pharmacological applications:
Table 2: Pharmacological Activities
5. Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of imidazo[1,2-a]pyridine derivatives. Modifications in the chemical structure can significantly enhance biological activity and selectivity against specific targets.
SAR Findings
Research indicates that variations in functional groups attached to the imidazo[1,2-a]pyridine scaffold can lead to improved potency against various diseases:
- Hydroxyl Groups : Presence of -OH groups enhances antiproliferative activity.
- Carboxamide Modifications : These modifications have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis with MIC values as low as 0.004 μM .
6. Case Studies in Antimycobacterial Activity
Recent investigations into the antimycobacterial properties of this compound highlight its potential in treating tuberculosis:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare methyl imidazo[1,2-a]pyridine-7-carboxylate?
- The synthesis often involves tandem cyclization reactions or functionalization of preformed imidazo[1,2-a]pyridine scaffolds. For example, similar derivatives are synthesized via nucleophilic substitution or condensation reactions using potassium carbonate in DMF to facilitate cyclization . Ethyl ester analogs (e.g., ethyl 8-(4-nitrophenyl) derivatives) are prepared via multi-step procedures involving reflux conditions and column chromatography for purification .
Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound derivatives?
- Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsion angles. For instance, studies on ethyl 8-(4-nitrophenyl) analogs revealed planar imidazo[1,2-a]pyridine cores with carboxylate groups twisted at ~55° from the mean plane, validated by Bruker SMART CCD detectors and SAINT software . Hydrogen-bonding networks and intermolecular interactions (e.g., C–H⋯O) are also mapped to confirm packing motifs .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR identifies substituent positions and regiochemistry. For example, methyl ester protons resonate at δ ~3.9–4.1 ppm, while aromatic protons in the imidazo[1,2-a]pyridine scaffold appear between δ 7.5–9.0 ppm . Mass spectrometry (HRMS) confirms molecular weight, and FT-IR verifies carbonyl (C=O) stretches at ~1700 cm⁻¹ .
Q. What pharmacological activities are associated with imidazo[1,2-a]pyridine derivatives?
- These compounds exhibit antiviral, antibacterial, and anti-inflammatory properties. Structurally related drugs (e.g., Zolpidem) target GABA receptors, while nitro- or trifluoromethyl-substituted analogs show enhanced bioactivity against cancer cells (e.g., IC₅₀ values <20 μM in HepG2 and MCF-7 assays) .
Advanced Research Questions
Q. How can regioselective functionalization be achieved at the C-3, C-6, or C-8 positions of the imidazo[1,2-a]pyridine core?
- Electrophilic substitution : Electron-rich positions (C-3) are modified using halogenation or metal-catalyzed cross-coupling. For example, bromine at C-8 is introduced via NBS in DCM .
- Hydrazination : Diethyl azodicarboxylate (DEAD) in acetonitrile selectively functionalizes C-2 or C-3, with yields >90% for methyl- or bromo-substituted derivatives .
Q. What strategies mitigate challenges in crystallizing this compound derivatives?
- Slow evaporation of hexane/ethyl acetate (3:1 v/v) solutions promotes single-crystal growth. Weak intermolecular interactions (e.g., C–H⋯O) stabilize the lattice, as observed in ethyl 8-(2,4-dichlorophenyl) analogs . Non-covalent interactions are further analyzed via Hirshfeld surfaces to optimize crystallization conditions .
Q. How do electron-withdrawing groups (EWGs) influence the reactivity of imidazo[1,2-a]pyridine derivatives?
- EWGs (e.g., –NO₂, –CF₃) enhance electrophilicity at adjacent positions, facilitating nucleophilic attacks. For instance, bromine at C-7 increases susceptibility to Suzuki-Miyaura coupling, yielding biaryl derivatives with >85% efficiency . Substituent effects are quantified using Hammett σ constants or DFT calculations .
Q. What tandem reactions enable the synthesis of hybrid imidazo[1,2-a]pyridine-chalcone conjugates?
- Microwave-assisted Claisen-Schmidt condensation couples imidazo[1,2-a]pyridine aldehydes with acetophenones in ethanol, catalyzed by In(OTf)₃. Products are characterized via ¹³C-NMR and tested for antikinetoplastid activity (e.g., IC₅₀ <10 μM against Leishmania) .
Q. How are computational methods applied to predict bioactivity or reaction pathways?
- Molecular docking identifies binding affinities for targets like kinase enzymes. DFT calculations optimize transition states for cyclization steps, while Hirshfeld analysis maps intermolecular interactions to guide crystal engineering .
Q. Methodological Notes
Properties
IUPAC Name |
methyl imidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-2-4-11-5-3-10-8(11)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHRVKMXYXBEQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00568150 | |
Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-01-6 | |
Record name | Methyl imidazo[1,2-a]pyridine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00568150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.